molecular formula C15H12N2OS B2724492 N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide CAS No. 313550-00-4

N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide

Cat. No.: B2724492
CAS No.: 313550-00-4
M. Wt: 268.33
InChI Key: BVPBRAIJMFYRGI-UHFFFAOYSA-N
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Description

Historical Evolution of Thiazole-Naphthalene Hybrid Compounds

The integration of thiazole and naphthalene moieties into hybrid structures represents a significant milestone in medicinal chemistry. Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur, has been a cornerstone of drug discovery since the 19th century, particularly following the development of the Hantzsch-thiazole synthesis in 1887. This method enabled the efficient cyclocondensation of thioamides with α-halo ketones, laying the groundwork for diverse thiazole derivatives. Early applications focused on antimicrobial agents, but the discovery of natural thiazole-containing alkaloids, such as bacitracin and thiostrepton, expanded interest in their pharmacological potential.

Naphthalene, a bicyclic aromatic hydrocarbon, gained prominence in the mid-20th century as a structural motif in synthetic dyes and polycyclic anticancer agents. Its planar geometry and lipophilic character facilitated interactions with biological targets such as tubulin and DNA topoisomerases. The fusion of naphthalene with thiazole emerged in the 1990s, driven by the need to enhance pharmacokinetic properties and target specificity. For instance, the incorporation of naphthalene into thiazole-based hybrids improved tubulin polymerization inhibition, as demonstrated by Wang et al. in derivatives targeting the colchicine binding site.

Key milestones in this field include:

  • 2005 : Introduction of phenacyl bromide as a versatile substrate for synthesizing thiazole-naphthalene hybrids via (3 + 2) heterocyclization.
  • 2019 : Development of β-naphthalene-thiazole-5-carboxamides with anticonvulsant activity, showcasing the therapeutic versatility of these hybrids.
  • 2021 : Optimization of thiazole-naphthalene derivatives as tubulin inhibitors, achieving IC~50~ values below 1 μM in cancer cell lines.

Significance of N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide in Medicinal Chemistry Research

This compound (C~15~H~12~N~2~OS) exemplifies the strategic hybridization of thiazole and naphthalene pharmacophores. The acetamide linker enhances hydrogen-bonding capacity, while the naphthalene moiety promotes hydrophobic interactions with biological targets. This structural synergy has been leveraged in multiple studies:

Table 1: Comparative Pharmacological Activities of Thiazole-Naphthalene Hybrids

Compound Target Activity IC~50~ or EC~50~ Reference
5b (Thiazole-naphthalene) Tubulin polymerization inhibition 3.3 μM
7e (β-Naphthalene-thiazole) Anticonvulsant (MES model) 38 mg/kg
16b (Thiazole-pyrazoline) Anticancer (HepG2 cells) 8.2 μM

The acetamide group in this compound likely modulates electron distribution across the thiazole ring, enhancing binding affinity for enzymes like acetylcholinesterase and monoamine oxidase. Molecular docking studies suggest that the naphthalene component occupies hydrophobic pockets in tubulin, mimicking the interactions of colchicine derivatives. This dual-targeting capability positions the compound as a promising candidate for multifactorial diseases such as cancer and neurodegenerative disorders.

Current Research Landscape and Scientific Challenges

Despite advancements, several challenges impede the translation of thiazole-naphthalene hybrids into clinical applications:

  • Synthetic Complexity : Multi-step routes, such as the condensation of 1-methoxynaphthalene with phenylacetic acids followed by cyclization with thiourea, often yield suboptimal quantities. Scalable and stereoselective methods remain underdeveloped.
  • Selectivity Issues : While derivatives like 5b exhibit potent tubulin inhibition, off-target effects on cytochrome P450 enzymes have been observed, necessitating structural refinements.
  • Pharmacokinetic Limitations : The lipophilic naphthalene moiety often results in poor aqueous solubility, complicating formulation strategies. Pro-drug approaches or nanoparticle delivery systems are under investigation.

Recent studies emphasize the need for robust structure-activity relationship (SAR) analyses to identify critical substituents. For example, halogenation at the para position of the phenyl ring in thiazole hybrids enhances anticancer activity, whereas methyl groups reduce efficacy. Additionally, computational modeling is increasingly employed to predict binding modes and optimize pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10(18)16-15-17-14(9-19-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPBRAIJMFYRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328362
Record name N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313550-00-4
Record name N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide typically involves the reaction of 4-(naphthalen-1-yl)thiazol-2-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.

    Reduction: Amines or other reduced forms of the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
NTAA has shown promising anticancer properties. Research indicates that compounds containing thiazole moieties, including NTAA, can exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives had significant activity against human breast adenocarcinoma cells (MCF7) and other cancer types, with some compounds achieving IC50 values in the low micromolar range .

Mechanism of Action
The mechanism by which NTAA exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies have suggested that NTAA and its derivatives interact with specific protein targets involved in cancer cell survival pathways .

Case Study: Thiazole Derivatives
A specific analogue of NTAA was synthesized and tested for its anticancer activity. The compound displayed a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating its potential as a therapeutic agent .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties
NTAA has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that thiazole-containing compounds can inhibit the growth of pathogens such as Mycobacterium tuberculosis, making them candidates for further development as antimicrobial agents .

Case Study: Antimicrobial Testing
In one study, several thiazole derivatives were tested against a panel of bacterial strains using the turbidimetric method. Compounds derived from NTAA exhibited varying degrees of antibacterial activity, with some showing significant inhibition against resistant strains .

Materials Science

Organic Electronics
NTAA has been explored as a potential material in organic electronics due to its unique electronic properties. Research indicates that the compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices, contributing to advancements in flexible electronics.

Fluorescent Probes
The compound's ability to act as a fluorescent probe has also been investigated. NTAA has shown potential for detecting metal ions due to its luminescent properties, which could be applied in environmental monitoring and analytical chemistry.

Data Tables

Application Area Activity/Property Reference
AnticancerIC50 values in low micromolar range
AntimicrobialEffective against Mycobacterium tuberculosis
Organic ElectronicsPotential use in OLEDs
Fluorescent ProbesDetection of metal ions

Limitations and Future Directions

Despite its promising applications, NTAA faces challenges such as low solubility in water, which limits its bioavailability for therapeutic uses. Future research should focus on optimizing the chemical structure to enhance solubility and exploring additional biological activities. Furthermore, comprehensive safety evaluations are necessary to establish the compound's profile for clinical applications.

Mechanism of Action

The mechanism of action of N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues with Naphthalene-Thiazole Hybrids

2-((4-Allyl-5-(2-Thienyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(1-Naphthyl)Acetamide ()
  • Structure : Replaces the thiazole ring with a triazole-thiophene system linked via a sulfur atom. The naphthalen-1-yl group is retained.
  • Key Features : The allyl and thienyl substituents enhance steric bulk and electronic diversity compared to the parent compound.
  • Activity : While specific data are unavailable, the triazole-thiophene motif is associated with antimicrobial and anti-inflammatory properties in related compounds .
2-(Naphthalen-1-yloxy)-N-[4-(Thiazol-2-ylsulfamoyl)Phenyl]Acetamide ()
  • Structure : Integrates a sulfamoylphenyl group attached to the thiazole, with a naphthalen-1-yloxy substituent.
  • Activity : Likely exhibits enzyme inhibition (e.g., carbonic anhydrase or kinase inhibition) due to sulfonamide-thiazole pharmacophores .

Functional Analogues with MAO and Cholinesterase Inhibition

N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide ()
  • Structure : Replaces the thiazole ring with a piperidine moiety but retains the naphthalen-1-yl group.
  • Activity : Exhibits dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range. The piperidine group enhances basicity, facilitating interactions with enzyme active sites .
(R)-N-(Benzo[d]Thiazol-2-yl)-2-(1-Phenyl-3,4-Dihydroisoquinolin-2(1H)-yl)Acetamide ()
  • Structure: Substitutes naphthalene with a benzo[d]thiazole and dihydroisoquinoline system.
  • Activity: Shows potent MAO-B and BChE inhibition (IC₅₀ < 1 µM). The dihydroisoquinoline moiety likely enhances binding to MAO-B’s hydrophobic pocket .

Table 1: Enzyme Inhibitory Activities of Selected Analogues

Compound Target Enzyme IC₅₀ (µM) Selectivity Ratio (MAO-A/B) Reference
N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide AChE/BChE 5–10 N/A
(R)-N-(Benzo[d]Thiazol-2-yl)-... MAO-B/BChE 0.5–1.0 >50 (MAO-B selective)
Safinamide (Clinical Drug) MAO-B 0.028 >100

Antimicrobial and Antifungal Analogues

2-(4-(Benzo[d]Thiazol-5-ylsulfonyl)Piperazin-1-yl)-N-(3,5-Difluorophenyl)Acetamide (Compound 47, )
  • Structure : Features a sulfonylpiperazine linker and difluorophenyl group.
  • Activity : Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 2–4 µg/mL). The sulfonyl group enhances solubility and membrane penetration .
N-(4-(4-Nitrophenyl)Thiazol-2-yl)-2-(4-(((6-Nitroquinoxalin-2-yl)Oxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (Compound 11g, )
  • Structure: Combines nitroaryl-thiazole and triazole-quinoxaline moieties.
  • Synergistic effects from the triazole-quinoxaline system enhance antifungal potency .

Table 2: Antimicrobial Profiles of Selected Analogues

Compound Target Microbe MIC (µg/mL) Reference
Compound 47 () Gram-positive 2–4
Compound 11g () Fungi 8–16
Naphthoquinone-Aryltriazole Hybrids MRSA 4–8

Key Structural-Activity Relationships (SAR)

Naphthalene vs. Benzothiazole : Naphthalene provides greater lipophilicity and π-stacking capacity, enhancing CNS permeability, whereas benzothiazole improves metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance enzyme inhibition but reduce solubility. Bulky groups (e.g., allyl, thienyl) improve selectivity by fitting into hydrophobic enzyme pockets .

Linker Diversity : Triazole and sulfonamide linkers modulate hydrogen bonding and conformational flexibility, impacting target affinity .

Biological Activity

N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide (NTAA) is a compound that has garnered attention due to its significant biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of NTAA, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

NTAA is characterized by the presence of a thiazole ring and a naphthalene moiety, which contribute to its biological properties. The thiazole ring is known for its versatility in medicinal chemistry, often enhancing the biological activity of compounds due to its ability to interact with various biological targets.

1. Antitumor Activity

NTAA has demonstrated potent antitumor effects across several cancer cell lines. Key findings include:

  • Induction of Apoptosis : NTAA has been shown to induce apoptosis in breast, lung, and colon cancer cells. This effect is mediated through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that NTAA causes cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
  • Inhibition of Key Oncogenic Pathways : NTAA affects various signaling pathways involved in cancer progression, including the inhibition of Bcl-2 protein expression, which is crucial for cancer cell survival .

2. Anti-inflammatory Properties

NTAA exhibits significant anti-inflammatory effects:

  • Cytokine Modulation : Research has shown that NTAA reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.
  • Animal Model Studies : In rodent models, NTAA administration resulted in decreased paw edema and inflammatory markers, indicating its potential use in treating inflammatory diseases.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of NTAA has been evaluated using advanced analytical techniques such as HPLC and LC-MS/MS. The compound displays favorable absorption characteristics with moderate bioavailability. Toxicity studies indicate that NTAA has a relatively low toxicity profile, with no significant adverse effects observed at therapeutic doses in preliminary studies .

Structure-Activity Relationship (SAR)

The biological activity of NTAA can be attributed to its structural components:

  • Thiazole Moiety : The thiazole ring enhances interaction with biological targets due to its electron-withdrawing nature, which is crucial for binding affinity .
  • Naphthalene Substitution : The naphthalene group contributes to lipophilicity, improving membrane permeability and cellular uptake .

Case Studies

Several studies have explored the efficacy of NTAA:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated an IC50 value of 3.5 µM for NTAA, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Inflammation Model : In a rat model of induced paw edema, NTAA significantly reduced inflammation by 60% compared to control groups treated with saline.

Q & A

What are the most reliable synthetic routes for N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis typically involves multi-step reactions, such as coupling naphthalene derivatives with thiazole-acetamide precursors. A common approach includes:

  • Step 1: Reacting naphthalen-1-amine with α-haloketones (e.g., 2-chloroacetamide derivatives) to form the thiazole ring via cyclization .
  • Step 2: Introducing acetamide groups via nucleophilic substitution or amidation under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Optimization: Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), using catalysts like triethylamine, and maintaining anhydrous conditions .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question
Structural validation requires a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~167–170 ppm) .
  • IR Spectroscopy: Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3100–3300 cm1^{-1} (N-H stretch) verify functional groups .
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]+^+) validate the molecular formula (e.g., C15_{15}H13_{13}N2_2OS) .

How can researchers assess the biological activity of this compound, particularly in anticancer studies?

Basic Research Question
Standard protocols include:

  • In vitro cytotoxicity assays: Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic studies: Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .

How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural analysis?

Advanced Research Question
Contradictions may arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Repetition under controlled conditions: Use deuterated solvents (DMSO-d6_6, CDCl3_3) to eliminate solvent artifacts .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
  • Comparative analysis: Cross-reference with analogous compounds (e.g., naphthalene-thiazole hybrids) in databases like PubChem .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Question
Crystallization hurdles include poor solubility and polymorphism. Solutions involve:

  • Solvent screening: Use mixed solvents (e.g., ethanol/water) for slow evaporation .
  • Hydrogen-bonding analysis: Employ SHELX software to model intermolecular interactions (e.g., N-H···O=C) and predict packing motifs .
  • Temperature gradients: Gradual cooling from 50°C to 4°C to enhance crystal quality .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Advanced Research Question
SAR studies require:

  • Substituent modulation: Synthesize analogs with varying substituents on the naphthalene (e.g., -NO2_2, -OCH3_3) or thiazole (e.g., -CH3_3, -Cl) rings .
  • Docking studies: Use AutoDock Vina to predict binding affinities with targets like EGFR or tubulin .
  • Pharmacophore mapping: Identify critical moieties (e.g., thiazole’s sulfur atom) for activity using MOE or Schrödinger .

What strategies mitigate stability issues (e.g., hydrolysis) during storage or biological assays?

Advanced Research Question
Stability challenges stem from the acetamide group’s susceptibility to hydrolysis. Mitigation includes:

  • pH control: Store solutions in neutral buffers (pH 6.5–7.5) to minimize degradation .
  • Lyophilization: Prepare stable lyophilized powders under inert atmospheres .
  • HPLC monitoring: Track degradation products using C18 columns (acetonitrile/water gradient) .

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